molecular formula C18H17NO3 B2406323 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 132105-71-6

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2406323
CAS No.: 132105-71-6
M. Wt: 295.338
InChI Key: UDXINIVAVPGBJW-UHFFFAOYSA-N
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Description

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a benzyl group, a methoxy group, and a carboxylic acid functional group attached to the indole core, making it a molecule of interest in various fields of research.

Preparation Methods

The synthesis of 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of indole derivatives as starting materials. The synthetic process typically includes steps such as alkylation, methoxylation, and carboxylation under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-benzyl-5-methoxy-2-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-17(18(20)21)15-10-14(22-2)8-9-16(15)19(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXINIVAVPGBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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